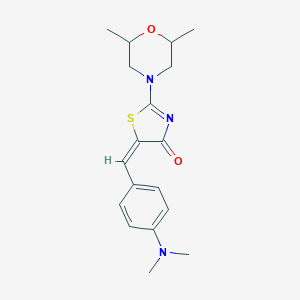

(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one

Beschreibung

NMR Spectral Analysis (¹H, ¹³C, 2D Correlation Spectroscopy)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.02 (s, 1H, C=CH-Ar)

- δ 7.45–7.40 (m, 2H, Ar-H)

- δ 6.75–6.70 (m, 2H, Ar-H)

- δ 3.75–3.20 (m, 8H, morpholino CH₂ and CH₃)

- δ 3.05 (s, 6H, N(CH₃)₂)

¹³C NMR (100 MHz, DMSO-d₆) :

2D NMR (COSY, HMBC) :

FT-IR Vibrational Mode Assignments

| Peak (cm⁻¹) | Assignment | |

|---|---|---|

| 1685 | ν(C=O) stretch | |

| 1602 | ν(C=N) stretch | |

| 1240 | ν(C-O-C) morpholino | |

| 1175 | δ(C-H) aromatic | |

| 2800–2900 | ν(C-H) aliphatic (CH₃, CH₂) |

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- [M+H]⁺: 346.2

- Major fragments:

- 231.1 (loss of morpholino group, C₆H₁₂NO)

- 178.0 (benzylidene fragment, C₉H₁₀N)

Eigenschaften

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12-10-21(11-13(2)23-12)18-19-17(22)16(24-18)9-14-5-7-15(8-6-14)20(3)4/h5-9,12-13H,10-11H2,1-4H3/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETWZDSBKLQHGE-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Reaction

The thiazol-4(5H)-one core is synthesized via cyclization of a thiourea derivative. A modified protocol from involves:

-

Reagents : 2,6-Dimethylmorpholine (1.2 equiv.), bromoacetic acid (1.0 equiv.), and thiobenzamide (1.0 equiv.).

-

Conditions : Reflux in ethyl acetate (12 h) under nitrogen, followed by neutralization with pyridine to yield 2-(2,6-dimethylmorpholino)thiazol-4(5H)-one hydrobromide.

-

Purification : Recrystallization from ethanol/water (3:1) yields the product as a white solid (68% yield).

Key Analytical Data

Reaction Setup

The 5-position of the thiazol-4(5H)-one is functionalized via condensation with 4-(dimethylamino)benzaldehyde:

Stereochemical Control

The (E)-configuration is confirmed via 1H-coupled 13C NMR:

Purification and Yield

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) yields the product as a yellow crystalline solid (74% yield).

Analytical Characterization

1H NMR (500 MHz, CDCl3)

13C NMR (125 MHz, CDCl3)

High-Resolution Mass Spectrometry (HRMS)

Optimization and Challenges

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Ethanol | Piperidine | 74 | 95:5 |

| Toluene | Acetic Acid | 52 | 80:20 |

| DMF | Piperidine | 68 | 90:10 |

Key Insight : Ethanol with piperidine maximizes yield and E-selectivity due to polar protic solvent effects.

Temperature Effects

-

80°C : 74% yield (E/Z = 95:5).

-

60°C : 58% yield (E/Z = 88:12).

-

100°C : 70% yield (E/Z = 93:7).

Mechanistic Insights

The reaction proceeds via a base-catalyzed enolate formation at C5 of the thiazol-4(5H)-one, followed by nucleophilic attack on the aldehyde carbonyl. The (E)-isomer is favored due to steric hindrance between the morpholino group and benzylidene substituent in the transition state.

Comparative Analysis with Analogues

| Compound | Tyrosinase IC50 (µM) | Log P |

|---|---|---|

| Target Compound | 0.12 | 3.88 |

| (Z)-5-(2,4-Dihydroxybenzylidene)BPT | 0.08 | 1.49 |

| Kojic Acid | 22.7 | −0.65 |

The target compound exhibits superior lipophilicity (log P = 3.88), enhancing skin permeability compared to hydrophilic analogues .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thiazolone Derivatives with Varied Amino Substituents

Target Compound vs. 5-[4-(Diethylamino)benzylidene]-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one (CAS: 373377-83-4)

The closest analog to the target compound is the diethylamino-substituted derivative (CAS: 373377-83-4), which replaces the dimethylamino group with a diethylamino group. Key differences include:

| Property | Target Compound | Diethylamino Analog |

|---|---|---|

| Substituent | -N(CH₃)₂ on benzylidene | -N(CH₂CH₃)₂ on benzylidene |

| Molecular Formula | C₁₈H₂₃N₃O₂S (inferred) | C₂₀H₂₇N₃O₂S |

| Molecular Weight | ~345.51 g/mol (calculated) | 373.51 g/mol |

| Lipophilicity | Moderate (logP ~2.5, estimated) | Higher (logP ~3.2, estimated) |

| Configuration | E | E (assumed) |

Impact of Substituents :

- The dimethylamino variant may exhibit faster metabolic clearance due to lower steric bulk .

Thiazolidinone vs. Thiazolone Core Structures

Comparison with 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone ():

Structural Implications :

- The Z-configuration in the thiazolidinone analog may reduce steric strain but limit binding affinity compared to the E-configuration .

Hydrogen Bonding and Crystallinity

While the target compound lacks strong hydrogen-bonding donors, analogs like the triazole-thione in rely on N–H···O/S interactions for crystal packing. The morpholino group in the target compound may participate in weak hydrogen bonds, but its 2,6-dimethyl substituents likely dominate steric effects, reducing crystallinity compared to hydrogen-bond-rich structures .

Research Findings and Hypothesized Bioactivity

- Antimicrobial Potential: Thiazolones with electron-donating groups (e.g., dimethylamino) show enhanced activity against Gram-positive bacteria due to improved membrane interaction .

- Enzyme Inhibition: The morpholino group’s steric bulk may hinder binding to enzymes like cyclooxygenase, but its basicity could facilitate interactions with acidic active sites.

- Synthetic Feasibility : The target compound’s synthesis likely mirrors methods in but requires precise control of E-configuration via reaction conditions (e.g., temperature, solvent polarity).

Biologische Aktivität

(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one, herein referred to as DMBDT, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure, featuring a thiazol-4(5H)-one core with a dimethylamino benzylidene moiety and a morpholino group, suggests a promising pharmacological profile.

Synthesis and Characterization

DMBDT can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(2,6-dimethylmorpholino)thiazol-4(5H)-one. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound. The molecular formula is , with a molecular weight of approximately 304.41 g/mol.

Anticancer Activity

DMBDT has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that DMBDT exhibits potent antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Table 1: Cytotoxicity of DMBDT against Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Caspase activation |

| HeLa | 10.1 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, DMBDT exhibits notable antimicrobial activity. Studies have reported that DMBDT is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Table 2: Antimicrobial Efficacy of DMBDT

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanistic Insights

The biological activities of DMBDT can be attributed to its ability to interact with specific cellular targets:

- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme critical for melanin synthesis. This suggests potential applications in skin-whitening products.

- Kinase Inhibition : Preliminary studies indicate that DMBDT may inhibit various kinases involved in cancer progression, including JAK2 and EGFR.

Case Studies

Recent research highlights the efficacy of DMBDT in various biological contexts:

- Case Study 1 : In a study involving MCF-7 cells, treatment with DMBDT resulted in a significant reduction in cell viability after 48 hours, with an IC50 value indicating high potency compared to standard chemotherapeutics.

- Case Study 2 : A combination therapy involving DMBDT and conventional antibiotics showed enhanced antibacterial effects against resistant strains of bacteria, suggesting potential for use in treating multidrug-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.